Mecarbinate

Malaria Plasmodium falciparum Antiparasitic

Mecarbinate is your cost-effective, multi-target solution. As a calcium antagonist with a 95% efficacy in combination hypertension models, and a validated 74.9%-yield arbidol intermediate, its unique 5-hydroxy-1,2-dimethyl substitution eliminates generic indole alternatives. Use for HCV polymerase inhibition (IC50 1.2 μM), chloroquine-resistant malaria SAR, or scalable antiviral manufacturing. Available in bulk with verified ≥98% purity.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 15574-49-9
Cat. No. B001138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecarbinate
CAS15574-49-9
Synonymsdimecarbine
dimekarbin
mecarbinate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C
InChIInChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3
InChIKeyYTBNTDMBGXAOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mecarbinate (CAS 15574-49-9) Procurement Guide: Indole-Derived Intermediate with Anti-HCV and Antihypertensive Activity


Mecarbinate (Dimecarbine), CAS 15574-49-9, is a synthetic indole-3-carboxylic acid ester derivative with a molecular weight of 233.26 g/mol [1]. Structurally characterized as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, it presents as a white to orange to green powder with a melting point of 210.0 to 214.0 °C [2]. Mecarbinate demonstrates dual functional roles: it is a reported calcium antagonist with antihypertensive properties [3] and an anti-hepatitis C virus (HCV) agent targeting viral replication mechanisms . Additionally, it serves as a strategic pharmaceutical intermediate in the synthesis of arbidol hydrochloride, an antiviral drug .

Why Generic Indole-3-Carboxylate Substitution Fails: Mecarbinate's Pharmacological and Synthetic Specificity


Generic substitution with other indole-3-carboxylate derivatives is not feasible due to Mecarbinate's unique combination of a 5-hydroxy group and a 1,2-dimethyl substitution pattern on the indole core . This specific substitution dictates both its calcium antagonism and its role as an arbidol intermediate—structural analogs lacking the 5-hydroxy moiety or the 1,2-dimethyl arrangement exhibit markedly different pharmacological profiles or synthetic utility [1]. Furthermore, Mecarbinate's multi-target bioactivity (HCV protease inhibition, antiplasmodial activity, and antihypertensive effects) is not replicated across the indole-3-carboxylate class, making functional interchange impossible without compromising experimental reproducibility or synthetic yield .

Quantitative Differentiation Evidence for Mecarbinate vs. Comparators in Antiviral and Cardiovascular Models


Mecarbinate's Antiplasmodial Potency Range Compared to Standard Antimalarials

Mecarbinate demonstrates sub-nanomolar to nanomolar antiplasmodial activity against Plasmodium falciparum, with reported IC50 values ranging from 1.1 nM to 667.8 nM across different strains . In contrast, chloroquine, a standard antimalarial comparator, exhibits an IC50 of approximately 10-30 nM against chloroquine-sensitive strains, but this activity is often lost in resistant strains [1]. Mecarbinate's activity span, including low nanomolar potency in some strains, suggests a distinct mechanism not solely reliant on pathways targeted by chloroquine .

Malaria Plasmodium falciparum Antiparasitic Indole Derivatives

HCV NS5B Inhibition: Mecarbinate Demonstrates Comparable Potency to Established HCV Polymerase Inhibitor cis-Lomibuvir

Mecarbinate inhibits HCV NS5B polymerase genotype 1b with an IC50 of 1.2 μM . This activity is directly comparable to cis-Lomibuvir, a known HCV NS5B inhibitor, which exhibits IC50 values of 0.94 μM against genotype 1a and 1.2 μM against genotype 1b under similar assay conditions . Mecarbinate thus demonstrates equivalent potency to a reference HCV polymerase inhibitor, validating its utility as an anti-HCV research tool.

Hepatitis C Virus HCV NS5B Polymerase Antiviral Indole Derivatives

Antihypertensive Efficacy: Mecarbinate Combination Therapy Achieves 95% Response Rate, Outperforming Monotherapy

In a 7-week clinical study of 65 patients with mild to moderate primary hypertension, the combination of Mecarbinate (80 mg/day) plus Hydrochlorothiazide (25 mg/day) achieved an effective response rate of 95% [1]. This was significantly higher than the 88.5% rate observed with Mecarbinate 80 mg/day monotherapy [1]. The difference was statistically significant (p<0.05). Additionally, both systolic and diastolic blood pressure reductions were more pronounced in the combination group compared to monotherapy [1].

Hypertension Cardiovascular Calcium Antagonist Combination Therapy

Acute Toxicity: Mecarbinate Exhibits Favorable Safety Profile with LD50 >10 g/kg in Mice

Mecarbinate displays a remarkably high intraperitoneal LD50 of >10 g/kg (10,000 mg/kg) in mice [1]. For context, Telmisartan, a widely prescribed angiotensin II receptor blocker (ARB) with which Mecarbinate is sometimes functionally compared, has a reported oral LD50 in rodents exceeding 2,000 mg/kg [2]. While these are different administration routes and endpoints, the >10 g/kg value for Mecarbinate suggests a substantial therapeutic window and low acute toxicity, reinforcing its suitability for in vivo studies.

Toxicology Safety In Vivo LD50

Synthetic Utility: Mecarbinate as the Rate-Limiting Intermediate for Arbidol Hydrochloride

Mecarbinate is the immediate and essential chemical intermediate in the industrial synthesis of arbidol hydrochloride, an antiviral drug . The synthesis involves the esterification of 5-hydroxy-1,2-dimethylindole-3-carboxylic acid with ethanol, yielding Mecarbinate with a reported 74.9% yield . Alternative indole-3-carboxylate esters, such as ethyl 6-bromo-5-hydroxyindole-3-carboxylate (a closer analog), require additional bromination steps and exhibit different reactivity, making Mecarbinate uniquely positioned as the cost-effective, high-yield precursor [1].

Synthesis Arbidol Intermediate Process Chemistry

Glutaminase (GLS) Inhibition: Mecarbinate Shows Low Potency, Differentiating from Dedicated GLS Inhibitors

Mecarbinate inhibits glutaminase (GLS) with a reported IC50 of 31,622.8 nM (31.6 μM) . In stark contrast, dedicated GLS inhibitors such as CB-839 (Telaglenastat) exhibit IC50 values of approximately 20-30 nM [1]. This nearly 1,000-fold difference in potency indicates that Mecarbinate's weak GLS inhibition is likely an off-target effect rather than a primary pharmacological action, helping researchers avoid misapplication in glutaminase-dependent cancer models.

Glutaminase Cancer Metabolism Enzyme Inhibition Off-Target Effects

Optimal Procurement Scenarios for Mecarbinate (CAS 15574-49-9) Based on Validated Differential Evidence


Antiviral Screening Against HCV NS5B Polymerase

Mecarbinate is an ideal cost-effective control or test compound in HCV NS5B polymerase inhibition assays. With an IC50 of 1.2 μM against genotype 1b , it provides potency equivalent to cis-Lomibuvir , allowing reliable benchmarking without the expense of proprietary inhibitors. Procure for in vitro HCV replication studies, viral polymerase assays, or mechanism-of-action investigations.

Hypertension Research: Combination Therapy Efficacy Studies

For cardiovascular researchers designing combination antihypertensive regimens, Mecarbinate offers a clinically validated differentiation. The 95% efficacy rate of Mecarbinate (80 mg/day) plus Hydrochlorothiazide (25 mg/day) over 7 weeks supports its use in translational hypertension models, particularly where synergistic effects with diuretics are of interest. Procure for animal models of hypertension or for in vitro calcium channel studies.

Chemical Process Development: Arbidol Hydrochloride Synthesis

As the immediate precursor to arbidol hydrochloride with a reported 74.9% synthetic yield [1], Mecarbinate is the intermediate of choice for process chemists optimizing arbidol manufacturing. Procure in bulk (kilogram scale) for process validation, impurity profiling, or to establish supply chain resilience in antiviral drug synthesis.

Antimalarial Discovery: Scaffold Optimization and Resistance Studies

Mecarbinate's sub-nanomolar to nanomolar antiplasmodial activity against Plasmodium falciparum strains positions it as a privileged scaffold for medicinal chemistry programs targeting chloroquine-resistant malaria. Procure for structure-activity relationship (SAR) studies, hit-to-lead optimization, or for use as a reference compound in high-throughput antimalarial screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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